molecular formula C45H78O2 B7803377 Cholesteryl elaidate

Cholesteryl elaidate

Cat. No.: B7803377
M. Wt: 651.1 g/mol
InChI Key: RJECHNNFRHZQKU-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl elaidate is synthesized through the acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine . The reaction involves the following steps:

  • Cholesterol is reacted with elaidic acid in the presence of a catalyst, typically 4-pyrrolidinopyridine.
  • The reaction is carried out in a solvent such as methylene chloride or benzene at ambient temperatures.
  • The product is then purified to obtain this compound as a white crystalline solid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl elaidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products Formed:

    Oxidation: Oxidized cholesteryl esters.

    Reduction: Cholesteryl alcohol and elaidic acid.

    Substitution: Substituted cholesteryl derivatives.

Comparison with Similar Compounds

    Cholesteryl oleate: Similar to cholesteryl elaidate but derived from oleic acid instead of elaidic acid.

    Cholesteryl linoleate: Derived from linoleic acid and has different biological activities.

    Cholesteryl palmitate: Derived from palmitic acid and used in different industrial applications.

Uniqueness: this compound is unique due to its formation from elaidic acid, which is a trans fatty acid. This gives it distinct physical and chemical properties compared to other cholesteryl esters. Its potential therapeutic applications in treating high cholesterol and inflammation-related diseases also set it apart from other similar compounds .

Biological Activity

Cholesteryl elaidate, a cholesteryl ester of elaidic acid (trans-9-octadecenoic acid), has garnered attention in recent research due to its complex biological activities and implications for health. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its effects on cholesterol metabolism, cellular signaling pathways, and potential health implications.

Overview of this compound

This compound is formed through the esterification of cholesterol with elaidic acid, a trans fatty acid prevalent in partially hydrogenated oils. Its structural characteristics allow it to interact with lipid membranes and influence cellular processes.

Cholesterol Metabolism

Research indicates that this compound plays a significant role in cholesterol biosynthesis and metabolism. A study demonstrated that elaidate activates the SREBP2 (Sterol Regulatory Element-Binding Protein 2) pathway, which is crucial for the regulation of cholesterol homeostasis. This activation leads to increased expression of genes involved in cholesterogenesis, resulting in elevated hepatic cholesterol levels and promoting non-alcoholic fatty liver disease (NAFLD) in experimental models .

Study Findings
Zacherl et al., 2014Elaidate increases SREBP2 activity and alters Zn²⁺ homeostasis in macrophages, impacting lipid metabolism .
WUR, 2019Induces cholesterogenesis via SCAP-SREBP2 axis; enhances liver cholesterol levels .
PMC, 2022Examined metabolic differences between elaidate and oleate; found distinct impacts on diacylglycerol and ceramide levels .

Cellular Signaling Pathways

Elaidate has been shown to influence various signaling pathways that regulate inflammation and cellular stress responses:

  • Inflammation : Elaidate activates pathways involving Toll-like receptor 4 (TLR4) and NF-κB, leading to pro-inflammatory responses. This activation can impede macrophage clearance of apoptotic cells, contributing to atherosclerosis .
  • Zinc Homeostasis : Long-term exposure to elaidate alters the expression of metallothioneins and zinc transporters in macrophages, suggesting a potential mechanism for modulating immune responses through zinc signaling .

Health Implications

The consumption of trans fatty acids like this compound is linked with adverse health outcomes:

  • Atherosclerosis : The inflammatory response triggered by elaidate may contribute to the development of cardiovascular diseases by promoting plaque formation in arteries .
  • Liver Disease : Increased hepatic cholesterol levels associated with elaidate consumption are implicated in the progression of NAFLD, highlighting the need for further investigation into dietary sources of trans fats .

Study on HepG2 Cells

In a controlled study using HepG2 liver cells, researchers observed that both elaidate and vaccenate (another trans fatty acid) led to significant increases in diacylglycerol concentrations compared to oleate. This accumulation was associated with lipotoxicity indicators such as decreased cell viability and increased apoptosis .

Macrophage Response

A comparative analysis of macrophage responses to elaidate versus oleate revealed that elaidate uniquely decreased metallothionein expression while increasing zinc transporter SLC39A10 levels. This suggests that trans fatty acids may have distinct long-term effects on cellular zinc homeostasis that could influence immune function and inflammation .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECHNNFRHZQKU-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H78O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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